5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone
Description
5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone (hereafter referred to by its full name) is a derivative of the α-(N)-heterocyclic carboxaldehyde thiosemicarbazone class, known for its antineoplastic activity. Its mechanism of action primarily involves inhibition of ribonucleoside diphosphate reductase (RR), a key enzyme in DNA synthesis by catalyzing the conversion of ribonucleotides to deoxyribonucleotides . The compound features a phenoxycarbonyloxy substituent at the 5-position of the isoquinoline ring, a structural modification designed to enhance stability and bioavailability compared to earlier analogs like 1-formylisoquinoline thiosemicarbazone (FIQT) .
Properties
CAS No. |
37102-50-4 |
|---|---|
Molecular Formula |
C18H14N4O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinolin-5-yl] phenyl carbonate |
InChI |
InChI=1S/C18H14N4O3S/c19-17(26)22-21-11-15-13-7-4-8-16(14(13)9-10-20-15)25-18(23)24-12-5-2-1-3-6-12/h1-11H,(H3,19,22,26)/b21-11+ |
InChI Key |
BYMKGGPVXGMJOX-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=C2C=CN=C3/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=C2C=CN=C3C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Formylisoquinoline
1-Formylisoquinoline is synthesized via the Reissert reaction, where isoquinoline reacts with benzoyl chloride in the presence of cyanide ions to form 1-benzoylisoquinoline, followed by hydrolysis to yield the formyl derivative. Key parameters:
Phenoxycarbonyloxy Group Installation
The phenoxycarbonyloxy group is introduced via esterification using phenoxycarbonyl chloride. Experimental conditions:
Thiosemicarbazone Formation
The final step involves condensing the phenoxycarbonyloxy-substituted intermediate with thiosemicarbazide:
- Dissolve 5-phenoxycarbonyloxy-1-formylisoquinoline (1 equiv) and thiosemicarbazide (1.2 equiv) in absolute ethanol.
- Add 2–3 drops of glacial acetic acid as a catalyst.
- Reflux for 6–12 hours under nitrogen.
- Cool the mixture to room temperature; collect precipitated product via vacuum filtration.
- Purify via recrystallization from ethanol or ethanol-water mixtures.
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 78°C (reflux) |
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid |
| Reaction Time | 8 hours |
| Yield | 82–88% |
Optimization Strategies for Enhanced Yield
Solvent Effects
Ethanol is preferred for its ability to dissolve both reactants and facilitate proton transfer. Alternatives like methanol reduce yields to 65–70% due to poorer solubility of intermediates.
Catalytic Additives
Stoichiometric Adjustments
A 10–20% excess of thiosemicarbazide ensures complete conversion of the carbonyl compound, minimizing side products like Schiff bases.
Analytical Validation of Synthetic Success
Spectroscopic Characterization
- IR Spectroscopy :
- $$^1$$H NMR (DMSO-$$d_6$$):
- $$^{13}$$C NMR :
Crystallographic Data
Single-crystal X-ray diffraction (as in analogous thiosemicarbazones) confirms the E-configuration about the C=N bond and planar geometry of the thiosemicarbazone moiety.
Comparative Analysis of Published Methods
| Source | Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Evitachem | Ethanol, glacial acetic acid | Reflux, 8h | 88% | >98% |
| PMC | Ethanol, molecular sieves | Reflux, 6h | 82% | 97% |
| Patent | THF, pyridine | Room temp, 12h | 75% | 95% |
Key Observations :
- Reflux in ethanol with catalytic acid delivers the highest yields.
- Prolonged reaction times (>12h) lead to decomposition, reducing yields by 10–15%.
Challenges and Troubleshooting
Common Side Reactions
Purification Difficulties
- Column Chromatography : Required for removing unreacted phenoxycarbonyl chloride; silica gel (ethyl acetate/hexane, 3:7).
- Recrystallization Solvents : Ethanol-water (4:1) yields needle-like crystals with >99% purity.
Industrial-Scale Feasibility
Pilot-scale syntheses (100g batches) using continuous flow reactors have achieved 85% yield with a space-time yield of 12g·L$$^{-1}$$·h$$^{-1}$$. Key considerations:
- Cost of Raw Materials : Phenoxycarbonyl chloride accounts for 60% of total costs.
- Waste Management : Ethanol recovery via distillation reduces solvent expenses by 40%.
Chemical Reactions Analysis
5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Thiosemicarbazones, including 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone, have shown promising antibacterial effects against a range of pathogens. The mechanism of action typically involves the inhibition of bacterial DNA synthesis and cell division.
Case Studies:
- A study demonstrated that thiosemicarbazone derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed effective minimum inhibitory concentrations (MIC) against Bacillus cereus and other strains .
Anticancer Properties
The anticancer potential of thiosemicarbazones is well-documented, with various studies indicating that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism:
- Thiosemicarbazones act as metal chelators, which can enhance their anticancer activity by generating reactive oxygen species (ROS) that lead to oxidative stress in cancer cells . This oxidative stress can trigger apoptotic pathways, making them valuable in cancer therapy.
Case Studies:
- In vitro studies have shown that derivatives of thiosemicarbazones exhibit significant cytotoxicity against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. For instance, a derivative similar to this compound demonstrated a strong inhibitory effect on A549 cell viability .
Antioxidant Activity
Thiosemicarbazones are also recognized for their antioxidant properties, which play a crucial role in protecting cells from oxidative damage.
Research Findings:
- Research indicates that certain thiosemicarbazone derivatives possess antioxidant activities comparable to established standards like Trolox. These compounds can scavenge free radicals and reduce oxidative stress .
Structure-Activity Relationship
The effectiveness of this compound can be attributed to its chemical structure. Modifications in the substituents on the phenyl ring significantly influence its biological activity.
Table: Structure-Activity Relationship of Thiosemicarbazones
| Compound Derivative | Antibacterial Activity (MIC) | Anticancer Activity (IC50) | Antioxidant Activity |
|---|---|---|---|
| L1 | 10 mg/L | 50 µM | Strong |
| L2 | 15 mg/L | 75 µM | Moderate |
| L4 | 20 mg/L | 25 µM | Very Strong |
Mechanism of Action
The mechanism of action of 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone involves the inhibition of ribonucleoside diphosphate reductase, an enzyme essential for DNA synthesis . This inhibition is achieved through the formation of a complex with the enzyme, leading to both reversible and irreversible inhibition . The compound interferes with the incorporation of cytidine into deoxyribonucleotides and DNA, thereby disrupting DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Structural Insights and Structure-Activity Relationships (SAR)
- Core Heterocycle: Isoquinoline derivatives (FIQT, target compound) outperform pyridine analogs in RR inhibition and antitumor activity .
- 5-Substituents: Bulky groups (phenoxycarbonyloxy) reduce potency, while electron-donating groups (amino in MAIQ-1) enhance it .
- 4-Substituents : Methyl groups (MAIQ-1) improve metabolic stability without sterically blocking RR binding .
Biological Activity
5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone (PCFIT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes data from various studies to elucidate the biological activity of PCFIT, supported by case studies and research findings.
Chemical Structure and Properties
PCFIT belongs to the thiosemicarbazone class, characterized by the presence of a thiosemicarbazone functional group attached to an isoquinoline backbone. Its chemical structure is illustrated as follows:
This structure contributes to its potential interactions with biological targets, including enzymes and cellular receptors.
Anticancer Activity
Numerous studies have investigated the anticancer properties of PCFIT. Notably, it has shown promising results against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (human breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The primary mechanisms by which PCFIT exerts its anticancer effects include:
- Inhibition of Ribonucleoside Diphosphate Reductase : Similar to other thiosemicarbazones, PCFIT inhibits this enzyme, crucial for DNA synthesis, thereby impeding cancer cell proliferation .
- Induction of Apoptosis : Studies indicate that PCFIT promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .
Antimicrobial Activity
PCFIT has also been evaluated for its antimicrobial properties against various pathogens. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Results from Antimicrobial Testing
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that PCFIT could serve as a potential lead compound for developing new antimicrobial agents.
Antioxidant Activity
In addition to its anticancer and antimicrobial effects, PCFIT exhibits antioxidant properties. The compound's ability to scavenge free radicals has been quantified using various assays, including DPPH and ABTS assays.
Antioxidant Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These results indicate a moderate antioxidant capacity, which may contribute to its overall therapeutic potential.
Case Studies and Research Findings
- Case Study on MCF-7 Cells : A study demonstrated that treatment with PCFIT resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups. The study also noted increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis .
- Synergistic Effects with Metal Complexes : Research has shown that copper(II) complexes of PCFIT enhance its biological activity. These complexes exhibited increased cytotoxicity against cancer cells compared to the free ligand alone, suggesting that metal coordination can augment the therapeutic efficacy of thiosemicarbazones .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-Phenoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone, and how can purity be optimized?
Answer: The synthesis involves two key steps: (1) formation of thiosemicarbazides via hydrazine-isothiocyanate reactions and (2) condensation with aldehyde derivatives. For purity optimization:
- Use hydrazine hydrate and substituted isothiocyanates (e.g., 4-fluorophenyl isothiocyanate) in dichloromethane under controlled stoichiometry to avoid side products like bis-thiosemicarbazides .
- Purify intermediates via recrystallization (e.g., dry methanol) and monitor reaction progress via thin-layer chromatography (TLC) with Polygram Sil G/UV 254 plates .
- Final purification can involve column chromatography or solvent recrystallization. Validate purity using melting point analysis (Fisatom 431D apparatus) and NMR (400 MHz Varian Plus Spectrophotometer in DMSO-d6) .
Q. Which spectroscopic techniques are critical for characterizing thiosemicarbazones, and how are spectral data interpreted?
Answer:
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=S stretch at ~1,200 cm⁻¹, N-H bend at ~1,600 cm⁻¹) .
- ¹H/¹³C NMR: Confirms structural integrity. For example, aromatic protons in isoquinoline cores appear as multiplet signals at δ 7.5–8.5 ppm, while formyl protons resonate at δ ~9.8–10.2 ppm .
- Mass Spectrometry (MS): Validates molecular weight via ESI-MS or HPLC-MS (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How can computational tools like SwissADME and pkCSM predict ADMET properties of thiosemicarbazones, and what are their limitations?
Answer:
- SwissADME: Predicts Lipinski’s rule compliance (e.g., molecular weight <500 Da, LogP <5) and bioavailability. For example, 5-Phenoxycarbonyloxy derivatives may show moderate gastrointestinal absorption due to high polarity .
- pkCSM: Estimates toxicity (e.g., hepatotoxicity via cytochrome P450 inhibition). Limitations include reliance on training data from small molecules, which may not fully capture thiosemicarbazone-specific metabolism .
- Validation: Cross-check predictions with in vitro assays (e.g., hepatic microsome stability tests) .
Q. What strategies resolve contradictions between in silico ADMET predictions and in vitro toxicity data?
Answer:
- Data Discrepancy Example: A compound predicted as non-toxic by pkCSM but showing cytotoxicity in J774 macrophages.
- Resolution Steps:
Q. How can t-Boc protection strategies improve synthetic yields of unstable intermediates?
Answer:
- Problem: Hydrazine-isothiocyanate reactions can form insoluble bis-thiosemicarbazides (e.g., 4-fluorophenyl derivatives) .
- Solution: Use t-Boc-protected hydrazine (t-butylcarbazate) to selectively generate thiosemicarbazides. Deprotect intermediates with HCl/acetic acid post-synthesis .
- Yield Improvement: This method increased yields from ~60% to >90% in analogous compounds .
Q. What experimental designs are effective for evaluating antitumor activity against resistant cell lines?
Answer:
- Cell Line Selection: Use paired tumor/normal cells (e.g., J774 macrophages vs. leukemia lines) to assess selectivity .
- Assay Protocol:
Methodological Challenges and Innovations
Q. How can reaction path search algorithms optimize thiosemicarbazone synthesis?
Answer:
- ICReDD Approach: Combine quantum chemical calculations (e.g., DFT for transition state analysis) with high-throughput experimentation to identify optimal conditions (e.g., solvent, temperature) .
- Case Study: Reaction path search reduced optimization time for analogous isoquinoline derivatives by 40% .
Q. What bioinformatics tools can link structural features of thiosemicarbazones to biological activity?
Answer:
- Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify essential motifs (e.g., formylisoquinoline backbone for DNA intercalation) .
- Molecular Docking: AutoDock Vina or Glide can simulate binding to targets like topoisomerase II, correlating docking scores (e.g., ∆G < -8 kcal/mol) with in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
